molecular formula C14H25N7O7 B1330333 Gly-arg-gly-asp CAS No. 97461-81-9

Gly-arg-gly-asp

Cat. No. B1330333
CAS RN: 97461-81-9
M. Wt: 403.39 g/mol
InChI Key: SEFVRKXJJPMVHQ-YUMQZZPRSA-N
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Description

Arginylglycylaspartic acid (RGD) is a peptide sequence composed of the amino acids Arginine (Arg), Glycine (Gly), and Aspartic acid (Asp) . It is widely present in the extracellular matrix (ECM) proteins, including fibronectin, fibrinogen, vitronectin, osteopontin, and other adhesive matrix proteins. The RGD motif plays a crucial role in cell adhesion by interacting with cell surface receptors called integrins .


Synthesis Analysis

RGD was initially identified as the minimal recognition sequence within fibronectin required for cell attachment. Researchers synthesized various peptides based on the hypothesized cell attachment site of fibronectin and found that only those containing the RGD sequence enhanced cell attachment. These foundational studies also identified the cellular receptors that recognize RGD .


Molecular Structure Analysis

The chemical formula of RGD is C12H22N6O6 , with a molar mass of 346.344 g/mol . Its IUPAC name is (2S)-2-[[2-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid . The peptide contains the essential RGD sequence, critical for integrin binding and subsequent cell-matrix interactions .


Chemical Reactions Analysis

RGD does not undergo specific chemical reactions itself. Instead, it serves as a recognition motif for integrins, which initiate intracellular signaling pathways upon binding to RGD-containing ECM proteins. These interactions play a pivotal role in processes like tumor invasion, metastasis, and neovascularization .


Physical And Chemical Properties Analysis

  • RGD is a hydrophilic peptide with specific binding properties .

Scientific Research Applications

Non-Oncological Applications in Imaging Techniques

Gly-Arg-Gly-Asp (RGD) sequence, identified as a binding moiety for adhesive extracellular matrix and cell surface proteins, has significant applications in non-invasive imaging techniques like single-photon emission tomography and positron emission tomography. Its role in developing pharmaceuticals and radiopharmaceuticals for non-oncologic applications, such as disease monitoring in conditions like Crohn’s disease or osteoporosis, has been highlighted in recent research. The safety of RGD-based radiopharmaceuticals has been evaluated in various clinical contexts, suggesting potential for clinical translation in non-oncological applications (Ebenhan et al., 2020).

Role in Platelet Interaction and Cell Adhesion

The Arg-Gly-Asp sequence in RGD peptides plays a crucial role in the interaction with adhesive proteins and platelets. Studies have shown that RGD-containing peptides can inhibit fibrinogen binding to platelets, impacting platelet aggregation and adhesion. This indicates a basic common feature between the interaction of adhesive proteins with platelets, highlighting the potential therapeutic applications of RGD peptides in conditions related to platelet function and coagulation (Plow et al., 1985).

Surface Derivatization for Cell Attachment

RGD peptides have been used in surface derivatization techniques to create cell attachment surfaces on polymers or devices. For instance, photoreactive RGD peptides have been employed for immobilization on surfaces like poly(vinyl alcohol), facilitating specific and biologically relevant cell adhesion. This application is crucial for developing biomedical materials that require controlled cell attachment, such as in tissue engineering (Sugawara & Matsuda, 1995).

Influence on Biological Activity and Cell Adhesion

The specific sequence and conformation of RGD peptides play a significant role in their biological activity, especially in relation to cell adhesion. For example, studies have shown that the biological activity of RGD oligopeptides changes with conservative substitutions, indicating the importance of the exact sequence and structure for their interaction with integrins and subsequent cell adhesion processes. This research has implications fordesigning synthetic probes and therapeutic agents targeting specific cell adhesion receptors (Johnson et al., 1993).

Synthesis and Application in Various Therapies

The synthesis and application of RGD-containing oligopeptides have been discussed, emphasizing their influence on endothelial cell recognition, anti-thrombus and anti-tumor functions, and therapies for burns and skin helcosis. This demonstrates the wide-ranging potential of RGD in various therapeutic areas (Zuo et al., 2002).

Role in Fertilization

RGD sequences have been identified as playing a role in mammalian fertilization. Studies involving RGD-containing oligopeptides have shown their involvement in sperm-oolemmal adhesion and egg penetration, suggesting that these sequences may have critical functions in the fertilization process (Bronson & Fusi, 1990).

Drug Delivery Applications

RGD peptides have been utilized in the targeted delivery of drugs, such as in the case of platinum anticancer drugs to glioblastoma through the blood-brain tumor barrier. Their ability to target specific integrins overexpressed in tumors exemplifies the use of RGD peptides in creating more efficient drug delivery systems (Miura et al., 2013).

Future Directions

  • Functional Materials : Develop RGD-functionalized materials for tissue engineering and drug delivery .

properties

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N7O7/c15-5-9(22)20-7(2-1-3-18-14(16)17)12(26)19-6-10(23)21-8(13(27)28)4-11(24)25/h7-8H,1-6,15H2,(H,19,26)(H,20,22)(H,21,23)(H,24,25)(H,27,28)(H4,16,17,18)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFVRKXJJPMVHQ-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)CN)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CN)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40913908
Record name N-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40913908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gly-arg-gly-asp

CAS RN

97461-81-9
Record name Glycyl-arginyl-glycyl-aspartic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097461819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40913908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,710
Citations
TW Chung, YF Lu, SS Wang, YS Lin, SH Chu - Biomaterials, 2002 - Elsevier
… To improve ECs adhesion and growth on chitosan, cell adhesive peptide Gly–Arg–Gly–Asp (GRGD) was photochemically grafted to its surface. Grafting 0.025 m of GRGD-SANPAH (N-…
Number of citations: 174 www.sciencedirect.com
EF Plow, MD Pierschbacher… - Proceedings of the …, 1985 - National Acad Sciences
… Two preparations of the prototype peptide, Gly-Arg-GlyAsp-Ser-… , and the selected dose of Gly-Arg-Gly-Asp-Ser-Pro. Aggregation … RESULTS Gly-Arg-Gly-Asp-Ser-Prohas been used as …
Number of citations: 820 www.pnas.org
S Dedhar, E Ruoslahti, MD Pierschbacher - The Journal of cell biology, 1987 - rupress.org
… columns with a solution of an ArgGly-Asp-containing peptide, Gly-Arg-Gly-Asp-Thr-Pro. … to type I collagen could be inhibited with the peptide Gly-Arg-Gly-Asp-Thr-Pro and with EDTA, but …
Number of citations: 375 rupress.org
MD Pierschbacher, E Ruoslahti - Journal of Biological Chemistry, 1987 - ASBMB
… Based on these results, we chose the heptapeptide Gly-ArgGly-Asp-Ser-Pro-Cys as the prototype peptide for this study. The first 6 residues in this peptide come form the fibronectin cell …
Number of citations: 910 www.jbc.org
RA Bronson, F Fusi - Biology of reproduction, 1990 - academic.oup.com
… effective in inhibiting the binding of cells to extracellular matrix proteins [6], and our data confirmed this evidence, we chose to use an RGD-containing hexapeptide (Gly-ArgGly-Asp-Thr-…
Number of citations: 189 academic.oup.com
YS Lin, SS Wang, TW Chung, YH Wang… - Artificial …, 2001 - Wiley Online Library
… In this study, we applied a similar technique to graft different concentrations of Gly-Arg-Gly-Asp (GRGD) peptide to different regions of polyethylene glycol (PEG), a spacer, modified PU …
Number of citations: 96 onlinelibrary.wiley.com
DA Cheresh, JR Harper - Journal of Biological Chemistry, 1987 - ASBMB
… The detergent extract was allowed to bind to Gly-Arg-Gly-AspSer-Pro-Lys-Sepharose and the receptor was eluted with 1 mg/ml Gly-Arg-Gly-Asp-Ser-Pro as above. Analysis of eluted …
Number of citations: 168 www.jbc.org
Y Shibasaki, S Hirohara, K Terada, T Ando… - Peptide …, 2011 - Wiley Online Library
… Here, we designed a novel scaffold where fibronectin-derived Gly-Arg-Gly-Asp-Ser (GRGDS) and Pro-His-Ser-Arg-Asn (PHSRN) peptides were simultaneously conjugated with poly(Pro…
Number of citations: 21 onlinelibrary.wiley.com
TW Chung, YF Lu, HY Wang, WP Chen… - Artificial …, 2003 - Wiley Online Library
To improve the adhesion and growth of endothelial cells on chitosan, different concentrations of cell adhesive peptide, Gly‐Arg‐Gly‐Asp (GRGD), were photochemically grafted to its …
Number of citations: 62 onlinelibrary.wiley.com
BT Houseman, M Mrksich - Biomaterials, 2001 - Elsevier
… In this paper, we use self-assembled monolayers (SAMs) of alkanethiolates on gold that present Gly-Arg-Gly-Asp-Ser (GRGDS) peptide ligands as a model system to show that the …
Number of citations: 336 www.sciencedirect.com

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